molecular formula C22H21FN4O3S B2788668 N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251692-87-1

N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2788668
CAS No.: 1251692-87-1
M. Wt: 440.49
InChI Key: ADLBYGJBKLVYMK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido (sulfone) group. The core structure is substituted with a 3-fluorophenyl ring at the 4-position and an acetamide group at the 2-position, which is further linked to a 2,5-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-8-9-16(2)19(11-15)25-21(28)13-26-14-27(18-6-3-5-17(23)12-18)22-20(31(26,29)30)7-4-10-24-22/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLBYGJBKLVYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide :

  • Core divergence : Pyrazolo[4,3-c][1,2]benzothiazine replaces the pyridothiadiazine system.
  • Substituent analysis :
    • A 2-fluorobenzyl group is attached to the acetamide (vs. 2,5-dimethylphenyl in the target compound).
    • The 3,4-dimethyl substituents on the core may sterically hinder binding compared to the target compound’s 3-fluorophenyl group.
  • Functional impact : The fluorobenzyl group enhances polarity, while the pyrazolo core may alter π-π stacking interactions .

N-(3-cyanothiophen-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide:

  • Core structure : Thiadiazole ring instead of pyridothiadiazine.
  • Substituent contrast: The acetamide is linked to a 3-cyanothiophen-2-yl group, introducing a nitrile moiety.

Complex Analogues with Multi-Ring Systems

N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide:

  • Structural complexity : Incorporates a thiazole ring, piperidinyl group, and sulfonamide.
  • Key distinctions :
    • Multiple fluorine atoms and a sulfonamide group enhance polarity and hydrogen-bonding capacity.
    • The absence of a sulfone group in the core (present in the target compound) reduces hydrogen-bond acceptor strength.
  • Pharmacokinetic implications : Increased molecular weight and polarity may limit blood-brain barrier penetration relative to the target compound .

Comparative Data Table

Table 1: Structural and Functional Comparison of Target Compound and Analogues

Compound Name Core Structure Core Substituent Acetamide Substituent Key Functional Groups Reference
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 3-fluorophenyl 2,5-dimethylphenyl Sulfone, Fluorophenyl, Acetamide
P585-2079 Pyrido[2,3-e][1,2,4]thiadiazine 4-methylphenyl 4-methylbenzyl Sulfone, Methylphenyl, Acetamide
Compound Pyrazolo[4,3-c][1,2]benzothiazine 3,4-dimethyl 2-fluorobenzyl Sulfone, Fluorobenzyl, Acetamide
N-(3-cyanothiophen-2-yl)-...acetamide Thiadiazole N/A 3-cyanothiophen-2-yl Thiadiazole, Cyanothiophene
N-{4-[4-(3-{[(2,5-difluorophenyl)...acetamide Thiazole 2-fluorophenyl Piperidin-4-yl, sulfonamide Thiazole, Difluorophenyl, Sulfonamide

Research Findings and Implications

  • Hydrogen-Bonding Patterns : The target compound’s sulfone and acetamide groups enable robust hydrogen-bonding interactions, critical for receptor binding. Analogues lacking these features (e.g., thiadiazole derivatives) may exhibit reduced affinity in polar environments .
  • Crystallographic Insights : Structural determination using SHELX software (widely employed for small-molecule refinement) could resolve conformational details, aiding in structure-activity relationship studies .

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